molecular formula C3HClF4 B14404791 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene CAS No. 84195-40-4

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene

Cat. No.: B14404791
CAS No.: 84195-40-4
M. Wt: 148.48 g/mol
InChI Key: DTUOSAJNWCBVMZ-UHFFFAOYSA-N
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Description

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene (C₃HClF₄) is a halogenated olefin with a molecular weight of 148.49 g/mol and a boiling point of 14.5°C . Its IUPAC name reflects the chlorine atom at position 3 and fluorine atoms at positions 1, 2, 3, and 3. This compound is structurally distinct from other chlorofluorocarbons (CFCs) and hydrofluoroolefins (HFOs) due to the unique positioning of its halogens.

Properties

IUPAC Name

3-chloro-1,2,3,3-tetrafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4/c4-3(7,8)2(6)1-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOSAJNWCBVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706600
Record name 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84195-40-4
Record name 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorofluorination of Propenes

The primary synthesis route involves sequential chlorination and fluorination of propene derivatives. Starting materials such as 2-chloro-3,3,3-trifluoropropene undergo fluorination with anhydrous hydrogen fluoride (HF) at 50–175°C under pressures of 1–300 psig. This exothermic reaction requires corrosion-resistant reactors, typically constructed from Hastelloy or nickel alloys. The fluorination step achieves 70–80% conversion efficiency, with unreacted HF recycled in industrial settings.

Subsequent chlorination introduces the final chlorine substituent via radical-initiated reactions using chlorine gas (Cl₂) under UV light. This step occurs in batch reactors at 20–50°C, with sulfuryl chloride (SO₂Cl₂) often added to suppress oligomerization. The combined yield for these steps ranges from 65% to 78%, depending on the purity of intermediates.

Industrial-Scale Production

Reactor Design and Process Optimization

Large-scale manufacturing employs continuous-flow reactors to enhance heat dissipation and minimize byproduct formation. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 120–150°C ↑ 15–20%
Pressure 15–25 bar ↑ 10%
HF:Substrate Molar Ratio 8:1–12:1 ↑ 25%
Residence Time 30–45 minutes ↓ Byproducts

Data synthesized from

Catalytic systems play a pivotal role: Lewis acids like antimony pentachloride (SbCl₅) increase fluorination rates by 40% compared to uncatalyzed reactions. However, catalyst deactivation via HF etching remains a challenge, necessitating biweekly reactor maintenance in commercial facilities.

Alternative Synthetic Routes

Dehydrochlorination of Polyhalogenated Precursors

Patent CN115959979A discloses a bromide-mediated dehydrochlorination method. 2-Fluoro-3-chlorotrifluoromethane reacts with bromine in dichloromethane at −10°C, followed by magnesium-mediated coupling to yield the target compound (85–91% purity). This two-step approach avoids HF handling but requires cryogenic conditions, increasing operational costs by ∼30% compared to conventional routes.

Vapor-Phase Isomerization

European Patent EP4119531A1 describes isomerizing 2,3-dichloro-1,1,1,2-tetrafluoropropane (234bb) over Cu/C catalysts at 200–300°C. This gas-phase method achieves 92% selectivity for 3-chloro-1,2,3,3-tetrafluoroprop-1-ene but generates HCl byproducts requiring scrubbing.

Solvent and Catalyst Systems

Solvent Selection

Polar aprotic solvents dominate laboratory-scale syntheses:

Solvent Boiling Point (°C) Reaction Efficiency
Dichloromethane 40 88%
Tetrahydrofuran 66 82%
Acetonitrile 82 75%

Data adapted from

Dichloromethane’s low boiling point facilitates easy product isolation but poses flammability risks, prompting industrial shifts to ethyl acetate (boiling point 77°C) despite a 7–10% yield penalty.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.

    Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst can be used for addition reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-hydroxy-1,2,3,3-tetrafluoroprop-1-ene, while addition of hydrogen can produce 3-chloro-1,2,3,3-tetrafluoropropane .

Scientific Research Applications

While comprehensive data tables and case studies for "3-Chloro-1,2,3,3-tetrafluoroprop-1-ene" are not available within the provided search results, the following information about related compounds and applications can be gleaned:

Related Compounds and Their Applications

  • HFO-1234yf (2,3,3,3-Tetrafluoroprop-1-ene): This hydrofluoroolefin is used as a refrigerant, fire extinguishant, heat transfer medium, propellant, foaming agent, blowing agent, gaseous dielectric, sterilant carrier, polymerization medium, particulate removal fluid, carrier fluid, buffing abrasive agent, displacement drying agent, and power cycle working fluid . It is a low global warming compound with low toxicity, making it suitable for refrigerants in mobile air conditioning .
  • HFO-1234ze(E) (trans-1,3,3,3-tetrafluoroprop-1-ene): It can be a component in PFAS refrigerant blends .
  • HCFO-1233zd(E) (trans-1-chloro-3,3,3-trifluoroprop-1-ene): This is an unsaturated hydrochlorofluoroolefin (HCFO) also known as R1233zd(E) . It has negligible ozone depletion potential (ODP), ultra-low global warming potential (GWP), and is non-flammable . It is considered an alternative to 2,2-dichloro-1,1,1-trifluoroethane (R123) and 1,1,1,3,3-pentafluoropropane (R245fa) . It is used for insulating foams, precision solvents, and chillers .

Other Fluorinated Compounds

  • HFC-32 (difluoromethane): This is a blend component for air-conditioning equipment, commercial refrigeration, and heat pumps .
  • HFC-23 (trifluoromethane): It can be a byproduct in the production of HCFC-22 and aluminum smelting and can be used as a low-temperature specialist refrigerant and firefighting agent .

Triazoles as Antifungal Agents

  • Triazole compounds, including 1,2,4-triazole derivatives, exhibit a range of biological activities, including antifungal properties . Some medicinal plants containing triazole scaffolds, such as cyproconazole, triadimefon, and tebuconazole, have demonstrated antifungal activity . Fluconazole and Isavuconazole, which contain triazole, are used to treat blastomycosis, cryptococcosis, candidiasis, and aspergillosis .
  • 1,2,3-triazole compounds have shown antiviral and antidiabetic properties and can have antifungal effects .

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene involves its interaction with molecular targets through its functional groups. The double bond in the compound allows it to participate in addition reactions, while the chlorine and fluorine atoms can engage in substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (kPa, 25°C)
3-Chloro-1,2,3,3-tetrafluoroprop-1-ene C₃HClF₄ 148.49 14.5 Not reported
R1233zd(E) (trans-1-Chloro-3,3,3-trifluoropropene) C₃H₂ClF₃ 130.49 18.3 294.7 (measured at 20–80°C)
R1224yd(Z) (cis-1-Chloro-2,3,3,3-tetrafluoropropene) C₃HClF₄ 148.49 31.5 426.3 (measured at 20–80°C)
R1234ze(E) (trans-1,3,3,3-tetrafluoropropene) C₃H₂F₄ 114.04 -19.1 667 (at 25°C)
R1234yf (2,3,3,3-tetrafluoropropene) C₃H₂F₄ 114.04 -29.4 1,014 (at 25°C)

Key Observations :

  • The chlorine atom in 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene increases its molecular weight and boiling point compared to HFOs like R1234ze(E) and R1234yf, which lack chlorine .
  • R1224yd(Z), a structural isomer with chlorine at position 1 and fluorine at position 2, has a higher boiling point (31.5°C) due to its cis configuration .

Key Observations :

  • The presence of chlorine in 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene may result in a non-zero ODP, though significantly lower than legacy CFCs. In contrast, HFOs (R1234ze(E), R1234yf) have zero ODP and ultra-low GWPs (<1) .
  • R1233zd(E), an HCFC, has a negligible ODP (0.00034) and low GWP (4.7), making it a transitional replacement for CFCs .
  • Safety classifications vary: HFOs are classified as A2L (mildly flammable), while R1233zd(E) is A1 (non-flammable) .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene?

  • Methodological Answer : The compound can be synthesized via catalytic fluorination or dehydrochlorination reactions. For lab-scale production, ionic liquids (e.g., imidazolium-based) under mild temperatures (50–80°C) enhance reaction efficiency and selectivity. Post-synthesis purification typically involves fractional distillation under reduced pressure (10–20 kPa) to isolate the trans-isomer, which is thermodynamically stable . Kinetic studies recommend monitoring reaction progress via gas chromatography (GC) with flame ionization detection (FID) to optimize yield (>85%).

Q. What safety protocols are critical for handling 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Storage : Maintain cylinders upright in ventilated enclosures (<25°C) to prevent pressure buildup and decomposition .
  • Exposure Control : Adhere to TLV-TWA limits (800 ppm) using real-time gas detectors calibrated for halogenated olefins .
  • PPE : Use cryogenic gloves and face shields during transfer to mitigate frostbite risks from rapid gas expansion .
  • Emergency Response : Equip labs with oxygen sensors to detect displacement risks; evacuate if O₂ levels drop below 19.5% .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use FT-IR to identify C-F stretches (1100–1250 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry (e.g., trans-configuration) with data-to-parameter ratios >12:1 for reliability .
  • Purity Analysis : Employ GC-MS with a DB-624 column (30 m × 0.25 mm) to detect impurities (e.g., residual chlorinated precursors). Quantify purity to ≥98% using area normalization .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., density, phase behavior) be modeled for this compound in refrigeration systems?

  • Methodological Answer : Use the NIST Reference Fluid Thermodynamic and Transport Properties Database (REFPROP) with the Helmholtz energy equation of state. Calibrate models using experimental density data (273–333 K, up to 30 MPa) from vibrating-tube densimetry. For trans-1-Chloro-3,3,3-trifluoropropene, deviations between model and experimental data should be <0.5% to ensure accuracy in industrial heat pump simulations .

Q. What strategies resolve contradictions in reported global warming potential (GWP) values for this compound?

  • Methodological Answer : Discrepancies arise from varying atmospheric lifetime assumptions (26–40 days) and radiative efficiency calculations. To harmonize

  • Validate degradation pathways using smog chamber studies with OH radical tracking (GC-MS or FTIR).
  • Apply IPCC’s 100-year GWP framework with consistent time horizons and radiative forcing coefficients. Recent studies suggest a GWP <7 when indirect effects (e.g., ozone depletion) are excluded .

Q. How can reaction mechanisms involving 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene be elucidated in organofluorine chemistry?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track intermediate formation via LC-QTOF-MS.
  • Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map energy profiles for Cl/F substitution reactions. Transition states should be confirmed with frequency calculations (no imaginary frequencies) .
  • Kinetic Isotope Effects (KIEs) : Measure kH/kD ratios in deuterated solvents to distinguish between concerted vs. stepwise mechanisms .

Q. What methodologies assess the compound’s ecological impact in accidental release scenarios?

  • Methodological Answer :

  • Acute Ecotoxicity Testing : Follow OECD 203 guidelines using Daphnia magna (48-hr LC₅₀ >100 mg/L) .
  • Biodegradation Studies : Use closed-bottle tests (OECD 301D) with activated sludge; monitor CO₂ evolution via titrimetry. Current data classify the compound as non-biodegradable, requiring long-term fate modeling .
  • Tropospheric Lifetime : Determine via UV-Vis spectroscopy (λ=185–254 nm) to quantify photolysis rates under simulated sunlight .

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